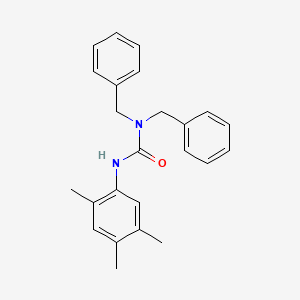![molecular formula C15H20N2 B14417142 1-[(1-Methylpiperidin-4-yl)methyl]-1H-indole CAS No. 82485-25-4](/img/structure/B14417142.png)
1-[(1-Methylpiperidin-4-yl)methyl]-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(1-Methylpiperidin-4-yl)methyl]-1H-indole is a compound that has garnered significant interest in the scientific community due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of an indole core structure, which is a common motif in many biologically active molecules, and a piperidine moiety, which is known for its pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1-Methylpiperidin-4-yl)methyl]-1H-indole typically involves the reaction of an indole derivative with a piperidine derivative. One common method involves the use of unsubstituted indole and 1-methyl-4-piperidinemethanol. The reaction is carried out under basic conditions, often using a strong base such as sodium hydride or potassium tert-butoxide, to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(1-Methylpiperidin-4-yl)methyl]-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various electrophiles and nucleophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
1-[(1-Methylpiperidin-4-yl)methyl]-1H-indole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as its interaction with various receptors and enzymes.
Medicine: It has potential therapeutic applications, particularly in the treatment of neurological disorders due to its ability to interact with serotonin receptors.
Mécanisme D'action
The mechanism of action of 1-[(1-Methylpiperidin-4-yl)methyl]-1H-indole involves its interaction with specific molecular targets, such as serotonin receptors. The compound acts as an antagonist at the 5-HT6 receptor, which is involved in cognitive function and memory. By blocking this receptor, the compound can enhance the levels of neurotransmitters like glutamate and acetylcholine in the brain, thereby improving cognitive function .
Comparaison Avec Des Composés Similaires
- 1-Methyl-4-piperidinemethanol
- 1-Methylpiperidine-4-methylamine
- 4-(Hydroxymethyl)-1-methylpiperidine
Comparison: 1-[(1-Methylpiperidin-4-yl)methyl]-1H-indole is unique due to its dual structural features of an indole ring and a piperidine moiety. This combination imparts distinct pharmacological properties, making it a valuable compound for research and therapeutic applications. Compared to similar compounds, it has a higher affinity for serotonin receptors and a better pharmacokinetic profile .
Propriétés
Numéro CAS |
82485-25-4 |
|---|---|
Formule moléculaire |
C15H20N2 |
Poids moléculaire |
228.33 g/mol |
Nom IUPAC |
1-[(1-methylpiperidin-4-yl)methyl]indole |
InChI |
InChI=1S/C15H20N2/c1-16-9-6-13(7-10-16)12-17-11-8-14-4-2-3-5-15(14)17/h2-5,8,11,13H,6-7,9-10,12H2,1H3 |
Clé InChI |
LORWRCZWLPXRIC-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC(CC1)CN2C=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


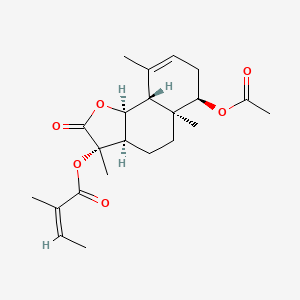
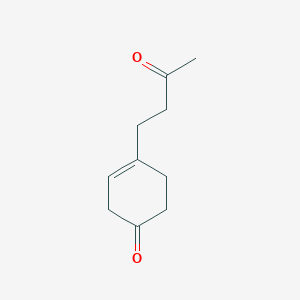

![2-[(2S,7aR)-5-Oxohexahydro-1H-pyrrolizin-2-yl]propan-2-yl formate](/img/structure/B14417079.png)
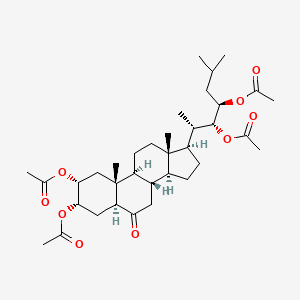
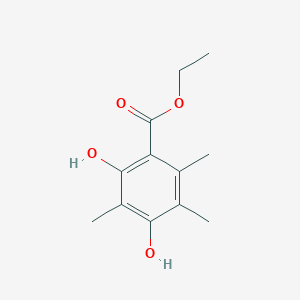
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14417092.png)

![4-[Bis(4-methoxyphenyl)methyl]-N,N-dimethylaniline](/img/structure/B14417106.png)




